n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine: is an organic compound characterized by the presence of a trifluoroethylamine group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxolane.
Introduction of the Trifluoroethylamine Group: The trifluoroethylamine group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 2,2,2-trifluoroethylamine with a suitable alkylating agent such as 2-bromo-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amines or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving trifluoroethylamine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance and stability.
Mechanism of Action
The mechanism by which n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethylamine group can form strong hydrogen bonds and electrostatic interactions, while the dioxolane ring provides steric hindrance and stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanol
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroacetamide
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoropropanamine
Uniqueness
Compared to similar compounds, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is unique due to its combination of the trifluoroethylamine group and the dioxolane ring
Properties
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)4-10-3-5-11-1-2-12-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIBIZAOGDGXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.